molecular formula C22H23N3O4 B11391446 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11391446
M. Wt: 393.4 g/mol
InChI Key: OOTYAVALIIPGPN-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a fused pyrrolo-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolo-Pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: Hydroxyl groups are introduced through selective hydroxylation reactions.

    Substituent Addition: The dimethylphenyl and hydroxyphenyl groups are added via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the aromatic rings enable π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE: Differing by the position of the hydroxyl group.

    3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-7-ONE: Differing by the position of the hydroxyl group.

Uniqueness

The unique combination of hydroxyl groups and the fused pyrrolo-pyrazole ring system in 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(28)10-12)19-18-20(24-23-19)22(29)25(7-4-8-26)21(18)14-5-3-6-15(27)11-14/h3,5-6,9-11,21,26-28H,4,7-8H2,1-2H3,(H,23,24)

InChI Key

OOTYAVALIIPGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=CC=C4)O)C

Origin of Product

United States

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